N-(4-cyanophenyl)-4-methoxybenzamide
Overview
Description
N-(4-cyanophenyl)-4-methoxybenzamide is an organic compound with the molecular formula C15H12N2O2. This compound is characterized by the presence of a cyanophenyl group and a methoxybenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-methoxybenzamide typically involves the reaction of 4-cyanobenzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-cyanophenyl)-4-methoxybenzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-cyanophenyl 4-alkylbenzoate
- N-(4-cyanophenyl)thiourea
- 4-cyanophenyl 3,4,5-tri(dodecyloxy)benzoate
Uniqueness
N-(4-cyanophenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and methoxybenzamide groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .
Biological Activity
N-(4-cyanophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of its significance in the field.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a cyanophenyl group and a methoxybenzamide moiety, which contribute to its unique chemical reactivity and biological properties. The presence of functional groups such as the cyano group (-C≡N) and the methoxy group (-OCH₃) enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes crucial for cancer cell survival, inducing apoptosis through the activation of caspases and other apoptotic pathways. Additionally, it may interfere with cell cycle progression, leading to cell cycle arrest and inhibition of cellular proliferation.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
- In Vitro Studies : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC₅₀ value in the low micromolar range (1.2–5.3 μM) .
- Mechanisms : The compound's mechanism involves the inhibition of key signaling pathways that promote cell growth and survival, including those linked to the regulation of apoptosis and cell cycle dynamics.
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential antiviral effects:
- Broad-Spectrum Activity : Similar derivatives have demonstrated antiviral activity against viruses such as HIV-1 and Hepatitis B virus (HBV). The mechanism involves enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- Research Findings : A study on related compounds indicated that certain derivatives exhibited significant antiviral efficacy with IC₅₀ values comparable to established antiviral agents .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is helpful:
Compound Name | Structure Type | Unique Features | Anticancer Activity (IC₅₀) |
---|---|---|---|
N-(2-cyanophenyl)-4-methoxybenzamide | Cyanophenyl derivative | Different positioning of cyano group | Not specified |
N-(4-fluorophenyl)-4-methoxybenzamide | Fluorinated variant | Enhanced lipophilicity | Not specified |
N-(4-nitrophenyl)-4-methoxybenzamide | Nitro-substituted variant | Different electronic properties | Not specified |
N-(3-cyanophenyl)-3-methoxybenzamide | Isomeric variant | Different spatial arrangement affects reactivity | Not specified |
This table illustrates how variations in functional groups can influence both chemical reactivity and biological activity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Studies : In vitro experiments demonstrated that this compound could effectively inhibit the proliferation of various cancer cell lines, particularly MCF-7, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antiviral Research : Investigations into related compounds showed promise against HBV, indicating that modifications in structure can enhance antiviral efficacy.
- Toxicological Assessments : Safety profiles have been evaluated in animal models, showing acceptable toxicity levels which support further development for therapeutic use .
Future Directions
The ongoing research into this compound suggests several future directions:
- Synthesis of Derivatives : Exploring structural modifications may yield derivatives with enhanced potency or selectivity against specific targets.
- Clinical Trials : Further preclinical studies followed by clinical trials are necessary to validate its efficacy and safety in humans.
- Mechanistic Studies : Detailed investigations into its mechanisms could unveil new therapeutic pathways for cancer treatment and antiviral strategies.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-4-12(5-9-14)15(18)17-13-6-2-11(10-16)3-7-13/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGTCXYAXDOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352498 | |
Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149505-74-8 | |
Record name | N-(4-cyanophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.